5-Hydroxy Indapamide Methyl Ether is a derivative of Indapamide, a well-known thiazide-like diuretic primarily used for the treatment of hypertension and edema. This compound is characterized by the addition of a hydroxyl group at the fifth position of the indapamide structure, which may enhance its pharmacological properties. The compound is classified as an antihypertensive agent and is particularly relevant in the management of cardiovascular diseases.
5-Hydroxy Indapamide Methyl Ether is synthesized from Indapamide, which itself is derived from the indoline structure. The synthesis typically involves chemical modifications to introduce the hydroxyl group and methyl ether functionalities. Research on this compound has been documented in various scientific studies and patents, indicating its potential therapeutic applications.
5-Hydroxy Indapamide Methyl Ether falls under the category of sulfonamide derivatives, specifically designed for cardiovascular treatments. Its classification as a diuretic places it within a broader category of medications used to manage blood pressure and fluid retention.
The synthesis of 5-Hydroxy Indapamide Methyl Ether can be achieved through several chemical strategies, often involving:
The synthesis typically employs reagents such as sodium hydroxide or other bases to facilitate hydroxylation reactions, followed by methylating agents like methyl iodide. The reaction conditions (temperature, solvent) are crucial for optimizing yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to monitor the progress and confirm the structure of the synthesized product.
The molecular structure of 5-Hydroxy Indapamide Methyl Ether includes:
The molecular formula can be represented as . The compound's molecular weight is approximately 367.85 g/mol.
5-Hydroxy Indapamide Methyl Ether can undergo various chemical reactions typical for hydroxylated compounds, including:
Reactions are often conducted under controlled conditions to prevent degradation or unwanted side reactions. For instance, oxidation reactions may require specific catalysts or oxidizing agents to ensure selectivity.
The mechanism by which 5-Hydroxy Indapamide Methyl Ether exerts its pharmacological effects involves:
Studies indicate that compounds similar to 5-Hydroxy Indapamide Methyl Ether exhibit dose-dependent effects on blood pressure reduction, with significant efficacy observed in hypertensive animal models.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
5-Hydroxy Indapamide Methyl Ether is primarily researched for its potential applications in:
Research continues to explore its full therapeutic potential, particularly in combination therapies for enhanced effectiveness against hypertension and edema-related disorders.
5-Hydroxy Indapamide Methyl Ether is defined by the IUPAC name: 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-methoxy-2-methyl-1H-indol-1-yl)benzamide [2]. It belongs to the indapamide derivative family and is primarily investigated as a metabolite or synthetic analog of the antihypertensive drug indapamide. Key synonyms and identifiers include:
Table 1: Nomenclature and Identifiers of 5-Hydroxy Indapamide Methyl Ether
Category | Designation |
---|---|
IUPAC Name | 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-methoxy-2-methyl-1H-indol-1-yl)benzamide |
CAS Registry No. | 1391053-97-6 |
Common Synonyms | Indapamide 5-Hydroxy Methyl Ether; 5-Methoxyindapamide |
Catalog Codes | ALL-IND-1721 (Allmpus Laboratories) |
These identifiers facilitate unambiguous referencing in chemical databases and regulatory documentation, such as ANDA/DMF filings [2] [5].
The compound has the molecular formula C₁₇H₁₈ClN₃O₄S, confirmed by high-resolution mass spectrometry and elemental analysis [2] [5]. Its molecular weight is 395.86 g/mol, calculated as follows:
Table 2: Molecular Weight Comparison of Indapamide Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
5-Hydroxy Indapamide Methyl Ether | C₁₇H₁₈ClN₃O₄S | 395.86 |
5-Hydroxy Indapamide | C₁₆H₁₆ClN₃O₄S | 381.83 |
Indapamide | C₁₆H₁₆ClN₃O₃S | 365.83 |
This methyl ether derivative exhibits a 14.03 g/mol increase over 5-hydroxyindapamide (C₁₆H₁₆ClN₃O₄S), consistent with the addition of a methyl (-CH₃) group to the indoline hydroxyl moiety [2] [5].
Comprehensive NMR profiling (¹H, ¹³C, COSY, HSQC, HMBC) is essential for structural verification. Key spectral assignments include:
Table 3: Representative NMR Assignments
Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Multiplicity/Coupling |
---|---|---|---|
Benzamide C=O | - | 165–170 | - |
Indoline -OCH₃ | 3.75 | 55–56 | Singlet |
Indoline 2-CH₃ | 1.50 | 25–30 | Singlet |
Sulfamoyl NH₂ | 7.20–7.50 | - | Broad singlet (exchangeable) |
Aromatic protons | 6.50–8.00 | 110–150 | Multiplet |
Full spectral data (including 2D correlations) are provided in pharmacopeial-grade documentation for regulatory submissions [2] [5].
Electrospray ionization (ESI) or high-resolution MS confirms the molecular ion at m/z 396.86* [M+H]⁺ (calculated for C₁₇H₁₉ClN₃O₄S⁺: 396.08). Characteristic fragmentation pathways include:
While single-crystal X-ray diffraction data for this specific compound is absent in the literature, its physicochemical properties provide insights:
All chemical names cited:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: